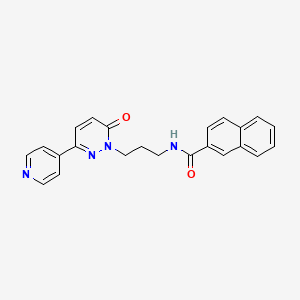

N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-naphthamide

Description

Properties

IUPAC Name |

N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2/c28-22-9-8-21(18-10-13-24-14-11-18)26-27(22)15-3-12-25-23(29)20-7-6-17-4-1-2-5-19(17)16-20/h1-2,4-11,13-14,16H,3,12,15H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKBQDRDEDNMGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-naphthamide typically involves multi-step organic reactions. One possible route could start with the preparation of the pyridazinone core, followed by the introduction of the pyridinyl group and finally the attachment of the naphthamide moiety. Each step would require specific reagents, catalysts, and conditions such as controlled temperatures and pH levels.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-naphthamide can undergo various chemical reactions including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-naphthamide could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound might be investigated for its potential as a drug candidate, particularly if it exhibits activity against certain biological targets.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, this compound might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-naphthamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a biological response. The pathways involved would be specific to the target and the type of activity exhibited by the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-(pyridin-4-yl)benzamide (EP 4 219 465 A2, Example Step 2) serves as a key structural analog . Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Core Heterocycle: The target compound’s pyridazinone core (6-membered ring with two adjacent nitrogen atoms and a ketone group) contrasts with the analog’s dihydroisoquinoline (a partially saturated isoquinoline). Pyridazinone’s electron-deficient nature may enhance interactions with polar enzyme pockets, while dihydroisoquinoline’s fused bicyclic structure could improve rigidity and binding selectivity .

Terminal Group :

- The 2-naphthamide group in the target compound introduces greater steric bulk and lipophilicity compared to the benzamide in the analog. This may improve membrane permeability but reduce aqueous solubility.

Linker Modification :

- The absence of a hydroxyl group in the target compound’s propyl linker (vs. the analog’s 2-hydroxypropyl) likely reduces hydrogen-bonding capacity and metabolic susceptibility (e.g., glucuronidation).

Hypothesized Pharmacological Implications

While direct biological data for the target compound are unavailable, structural comparisons suggest:

- Enhanced Lipophilicity : The naphthamide group may improve blood-brain barrier penetration but increase plasma protein binding.

- Reduced Metabolic Clearance : The lack of a hydroxyl group could slow phase II metabolism, extending half-life.

- Target Selectivity: The pyridazinone core may favor kinases or phosphodiesterases over aminergic receptors targeted by dihydroisoquinoline derivatives.

Biological Activity

N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-naphthamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fatty acid binding protein 4 (FABP4). FABP4 is implicated in various metabolic disorders, making this compound a candidate for therapeutic applications in diseases such as obesity and type 2 diabetes.

Chemical Structure and Properties

The compound features a unique pyridazinone scaffold combined with a naphthamide moiety. Its molecular formula is C₁₃H₁₃N₃O₃, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural complexity contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₃O₃ |

| Molecular Weight | 241.26 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

The primary mechanism of action for this compound involves its interaction with FABP4. By binding to FABP4, the compound inhibits its function, which may lead to modulation of lipid metabolism and inflammatory responses. This interaction is supported by molecular docking studies and in vitro assays that demonstrate its efficacy as a therapeutic agent.

Inhibition of Fatty Acid Binding Protein 4 (FABP4)

Research indicates that this compound acts as a selective inhibitor of FABP4. Inhibition of FABP4 has been linked to reduced lipid accumulation and improved insulin sensitivity, making it a promising candidate for metabolic disease treatment.

Anti-inflammatory Effects

In vitro studies have shown that this compound exhibits anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting potential applications in inflammatory diseases.

Case Studies

- Study on Lipid Metabolism : A study demonstrated that treatment with this compound led to decreased triglyceride levels in adipocytes, indicating its role in lipid metabolism modulation.

- Anti-inflammatory Research : Another investigation focused on the compound's ability to inhibit lipopolysaccharide (LPS)-induced inflammation in murine macrophages, showing significant reductions in nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) levels.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-naphthamide, and how can purity be maximized?

- Methodology :

- Multi-step synthesis : Begin with pyridazinone precursors (e.g., 3-(pyridin-4-yl)pyridazin-6(1H)-one) and functionalize the propyl chain via nucleophilic substitution or coupling reactions. The naphthamide group is typically introduced via amide bond formation using activating agents like EDC/HOBt .

- Critical parameters : Temperature control (0–5°C for sensitive steps), inert atmosphere (N₂/Ar), and solvent selection (e.g., DMF for polar intermediates) .

- Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization. Monitor purity via HPLC (≥95%) and confirm structure with ¹H/¹³C NMR .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

- Methodology :

- NMR : ¹H NMR (400–600 MHz) to identify aromatic protons (δ 7.0–8.5 ppm) and amide NH signals (δ ~8–10 ppm). ¹³C NMR confirms carbonyl (C=O, ~165–175 ppm) and pyridazine/pyridine carbons .

- Mass spectrometry : HRMS (ESI+) for molecular ion validation (e.g., [M+H]⁺).

- Advanced methods : X-ray crystallography for absolute configuration determination, if single crystals are obtainable .

Q. What in vitro assays are recommended for initial biological screening?

- Methodology :

- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyridazine-based kinase inhibitors .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility : Evaluate in PBS/DMSO mixtures to guide dosing in follow-up studies .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound’s synthesis?

- Methodology :

- Reaction path search : Use quantum chemical calculations (DFT) to model transition states and intermediates, identifying low-energy pathways .

- Machine learning : Train models on existing pyridazinone reaction data to predict optimal catalysts (e.g., Pd for cross-coupling) or solvent systems .

- Validation : Compare computational predictions with experimental yields (e.g., 10–20% improvement in coupling steps) .

Q. How to resolve contradictions between in vitro activity and in vivo efficacy?

- Methodology :

- Metabolic stability : Perform liver microsome assays (human/rat) to assess CYP450-mediated degradation. Use LC-MS to identify metabolites .

- Bioavailability : Measure logP (e.g., >3 may indicate poor solubility) and modify formulation (nanoparticles, PEGylation) .

- PK/PD modeling : Corrogate in vitro IC₅₀ with plasma concentrations in rodent models. Adjust dosing regimens iteratively .

Q. What strategies mitigate by-product formation during amide coupling steps?

- Methodology :

- Activating agents : Replace EDC with T3P (propanephosphonic acid anhydride) for reduced racemization .

- Temperature control : Maintain ≤0°C during coupling to suppress side reactions.

- By-product analysis : Use HPLC-MS to identify impurities (e.g., unreacted naphthoic acid) and optimize stoichiometry .

Data Contradiction Analysis

Q. Discrepancies observed in kinase inhibition assays: How to determine if they arise from compound purity or assay conditions?

- Methodology :

- Purity validation : Re-analyze batches via HPLC and NMR. Impurities >2% (e.g., dehalogenated by-products) can skew results .

- Assay optimization : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and use positive controls (e.g., staurosporine) .

- Statistical design : Apply factorial experiments (e.g., 2³ designs) to test variables like pH, temperature, and incubation time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.